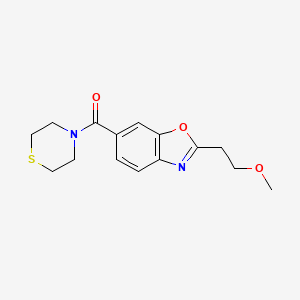

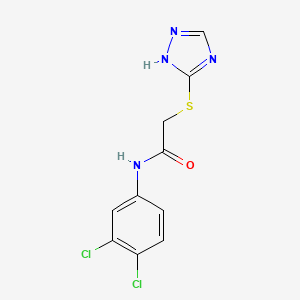

2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to the class of acetohydrazides, which are known for their diverse chemical and physical properties. Acetohydrazides are commonly involved in various chemical reactions, serving as pivotal intermediates in organic synthesis and possessing a wide range of pharmacological activities.

Synthesis Analysis

Although the specific synthesis of "2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide" is not directly reported, related compounds have been synthesized through reactions involving bromophenyl and quinoxaline derivatives. For example, compounds with similar structures have been synthesized by condensation reactions or oxidative cyclization processes, indicating that a similar methodology could be applicable for the synthesis of the compound (Faizi et al., 2018).

Applications De Recherche Scientifique

Corrosion Inhibition

Yadav et al. (2015) studied the corrosion inhibition of mild steel in acidic solutions by synthesized acetohydrazides. These inhibitors showed good efficiency for mild steel protection, attributed to the adsorption of inhibitor molecules on the steel surface, as confirmed by Atomic Force Microscopy (AFM), Scanning Electron Microscope (SEM), and Energy Dispersion X-ray Spectroscopy (EDX) observations. Theoretical calculations supported these findings, showing consistency between experimental and theoretical data (Yadav et al., 2015).

Theoretical Studies on Corrosion Inhibition

A theoretical study by Zarrouk et al. (2014) on quinoxalines, including derivatives similar to the compound , as corrosion inhibitors for copper in nitric acid, utilized quantum chemical calculations. The study aimed to determine the relationship between molecular structure and inhibition efficiency, finding theoretical results consistent with experimental data, thus underscoring the potential of such compounds in corrosion inhibition (Zarrouk et al., 2014).

Asymmetric Hydrogenation

Imamoto et al. (2012) prepared enantiomers of compounds related to "2-(4-bromophenyl)-N'-(2-quinoxalinylmethylene)acetohydrazide" for use in asymmetric hydrogenation of functionalized alkenes. These compounds, when used as ligands in rhodium complexes, exhibited high catalytic activities and enantioselectivities, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Microwave-Assisted Synthesis

Achutha et al. (2013) reported on the microwave-assisted synthesis of quinoxaline-incorporated Schiff bases, highlighting a method that is more efficient, yields higher, and is more environmentally friendly than conventional heating methods. These compounds were evaluated for antitubercular and anti-inflammatory activities, showcasing the biological relevance of quinoxaline derivatives (Achutha et al., 2013).

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-[(E)-quinoxalin-2-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O/c18-13-7-5-12(6-8-13)9-17(23)22-20-11-14-10-19-15-3-1-2-4-16(15)21-14/h1-8,10-11H,9H2,(H,22,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNPAVOYCBCHOX-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=NNC(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=N/NC(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)